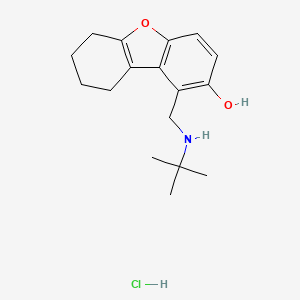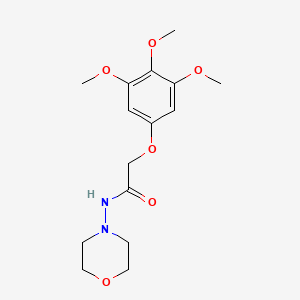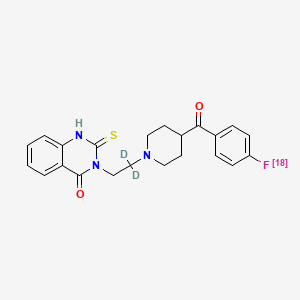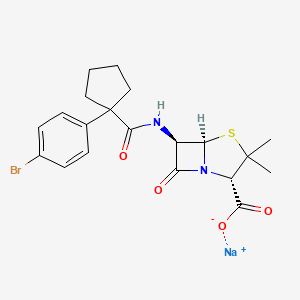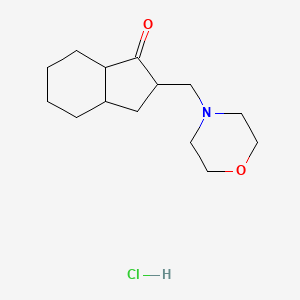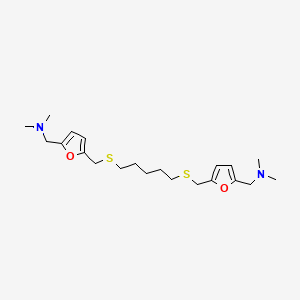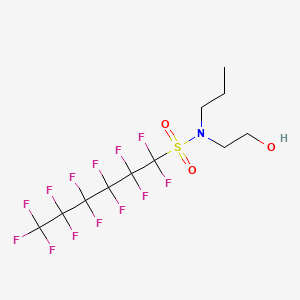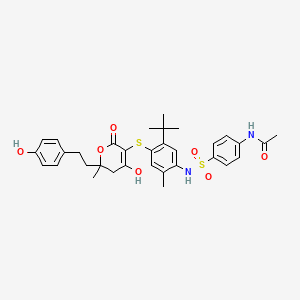
Ethyl 2-((2-methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((2-methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine-4-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
The synthesis of Ethyl 2-((2-methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine-4-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
Ethyl 2-((2-methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine-4-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties. In industry, it could be used in the development of new materials or as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-((2-methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used, but it generally involves binding to target molecules and modulating their activity.
Comparaison Avec Des Composés Similaires
Ethyl 2-((2-methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine-4-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar functional groups or structural features. The comparison can help to understand the specific properties and potential advantages of this compound over others.
Propriétés
Numéro CAS |
103181-51-7 |
|---|---|
Formule moléculaire |
C18H23NO6S2 |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
ethyl 3-(2-acetylsulfanylacetyl)-2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C18H23NO6S2/c1-4-24-18(22)13-10-27-17(19(13)16(21)11-26-12(2)20)9-25-15-8-6-5-7-14(15)23-3/h5-8,13,17H,4,9-11H2,1-3H3 |
Clé InChI |
UDUZDADASODNES-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CSC(N1C(=O)CSC(=O)C)COC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


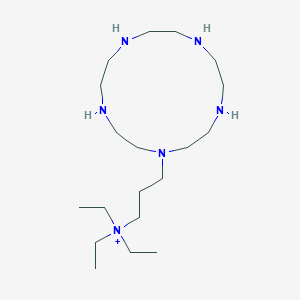
![(Z)-but-2-enedioic acid;1,3-dimethyl-7-[3-[5-(2-morpholin-4-ylethyl)-1,2,4-oxadiazol-3-yl]propyl]purine-2,6-dione](/img/structure/B12744406.png)
